4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxaborolane group and an aldehyde group
Mechanism of Action
Target of Action
The primary targets of 3-Formylthiophene-4-boronic acid pinacol ester are organic compounds in organic synthesis . These compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathways involve a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . To access the B-building blocks, various borylation approaches have been developed over the years .
Pharmacokinetics
It’s worth noting that the compound’s stability plays a significant role in its bioavailability . Pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role .
Result of Action
The result of the compound’s action is the formation of new C–C bonds at stereogenic centers . This leads to the creation of a broad range of functional groups . The compound’s action also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
The action of 3-Formylthiophene-4-boronic acid pinacol ester is influenced by environmental factors such as air and moisture . Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Biochemical Analysis
Biochemical Properties
3-Formylthiophene-4-boronic acid pinacol ester interacts with various enzymes, proteins, and other biomolecules. It is a part of the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups .
Molecular Mechanism
The molecular mechanism of 3-Formylthiophene-4-boronic acid pinacol ester involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Metabolic Pathways
The boron moiety in the compound can be converted into a broad range of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde typically involves the borylation of thiophene derivatives. One common method involves the reaction of thiophene-3-carbaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the dioxaborolane group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Biaryl compounds with various functional groups.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of an aldehyde group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Lacks the aldehyde group present in the target compound .
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde is unique due to the presence of both the dioxaborolane and aldehyde groups on a thiophene ring
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIWNUPJOABTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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